molecular formula C21H24N2OS B3907473 (3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol

(3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol

Cat. No.: B3907473
M. Wt: 352.5 g/mol
InChI Key: VQJKLUXPDORLGQ-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research.

Mechanism of Action

The exact mechanism of action of (3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol is not fully understood. However, it has been proposed that the compound acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. This results in an increase in the activity of the GABAergic system, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a range of biochemical and physiological effects. It has been demonstrated to increase the activity of the GABAergic system, reduce the release of glutamate, and enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Moreover, it has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol in lab experiments include its potent pharmacological effects, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limitations include its high cost, the need for specialized equipment for its synthesis, and the lack of long-term safety data.

Future Directions

There are several future directions for the research on (3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol. These include:
1. Further investigation of its mechanism of action and its effects on different neurotransmitter systems.
2. Exploration of its potential therapeutic applications in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
3. Development of more cost-effective and scalable synthesis methods.
4. Investigation of its long-term safety and toxicity profile.
5. Exploration of its potential use as a research tool for studying the GABAergic system and other neurotransmitter systems.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in medicine and research. Its potent pharmacological effects, ability to cross the blood-brain barrier, and relatively low toxicity make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action, its long-term safety, and its potential therapeutic applications.

Scientific Research Applications

(3S*,4R*)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol has been extensively studied for its potential applications in medicine and research. It has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. Moreover, it has been demonstrated to possess neuroprotective properties and to enhance learning and memory. These findings suggest that this compound may have therapeutic potential for the treatment of neurological disorders such as epilepsy, anxiety, depression, and Alzheimer's disease.

Properties

IUPAC Name

(3S,4R)-1-[(8-methylquinolin-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-14-5-6-16(17-4-3-9-22-20(14)17)12-23-10-7-18(19(24)13-23)21-15(2)8-11-25-21/h3-6,8-9,11,18-19,24H,7,10,12-13H2,1-2H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJKLUXPDORLGQ-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)CN3CCC(C(C3)O)C4=C(C=CS4)C)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)CN3CC[C@H]([C@@H](C3)O)C4=C(C=CS4)C)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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